molecular formula C15H23NO3 B14395777 Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate CAS No. 88715-32-6

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate

Cat. No.: B14395777
CAS No.: 88715-32-6
M. Wt: 265.35 g/mol
InChI Key: HBWJZHHNTHRUHF-UHFFFAOYSA-N
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Description

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 4-ethoxy-3-ethylphenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate typically involves the reaction of butan-2-ol with 4-ethoxy-3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Butan-2-ol+4-ethoxy-3-ethylphenyl isocyanateButan-2-yl (4-ethoxy-3-ethylphenyl)carbamate\text{Butan-2-ol} + \text{4-ethoxy-3-ethylphenyl isocyanate} \rightarrow \text{this compound} Butan-2-ol+4-ethoxy-3-ethylphenyl isocyanate→Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and as a stabilizer in formulations.

Mechanism of Action

The mechanism of action of Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl (4-methoxy-3-ethylphenyl)carbamate
  • Butan-2-yl (4-ethoxy-3-methylphenyl)carbamate
  • Butan-2-yl (4-ethoxy-3-ethylphenyl)urethane

Uniqueness

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and ethyl groups

Properties

CAS No.

88715-32-6

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

butan-2-yl N-(4-ethoxy-3-ethylphenyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-5-11(4)19-15(17)16-13-8-9-14(18-7-3)12(6-2)10-13/h8-11H,5-7H2,1-4H3,(H,16,17)

InChI Key

HBWJZHHNTHRUHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)OC(C)CC)OCC

Origin of Product

United States

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